7,8-dihydroxy-4-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2H-chromen-2-one dihydrochloride
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Overview
Description
7,8-dihydroxy-4-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2H-chromen-2-one dihydrochloride is a synthetic compound belonging to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . This compound is of significant interest due to its potential biological and pharmaceutical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-dihydroxy-4-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2H-chromen-2-one dihydrochloride involves multiple steps. One efficient method reported involves the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides .
Industrial Production Methods
Industrial production methods for this compound typically involve the use of green solvents and catalysts to minimize environmental impact. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
7,8-dihydroxy-4-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2H-chromen-2-one dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium azide or halogenated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dry acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
7,8-dihydroxy-4-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2H-chromen-2-one dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various coumarin derivatives.
Biology: Investigated for its potential as an antioxidant and anti-inflammatory agent.
Medicine: Explored for its potential anti-cancer, anti-HIV, and anti-microbial properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7,8-dihydroxy-4-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2H-chromen-2-one dihydrochloride involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the inhibition of specific enzymes and modulation of signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-6,7-dihydroxycoumarin
- 7-hydroxy-4-methyl coumarin
- 4-methoxyphenyl derivatives
Uniqueness
Compared to other similar compounds, 7,8-dihydroxy-4-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2H-chromen-2-one dihydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
7,8-dihydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5.2ClH/c1-27-16-4-2-15(3-5-16)23-10-8-22(9-11-23)13-14-12-19(25)28-21-17(14)6-7-18(24)20(21)26;;/h2-7,12,24,26H,8-11,13H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGARLPOJKOSFRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=O)OC4=C3C=CC(=C4O)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24Cl2N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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